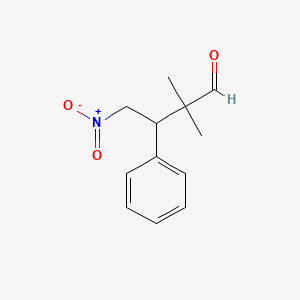
2,2-Dimethyl-4-nitro-3-phenylbutanal
Übersicht
Beschreibung
2,2-Dimethyl-4-nitro-3-phenylbutanal is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol . This compound is characterized by the presence of a nitro group, a phenyl group, and a butanal backbone with two methyl groups at the second carbon position . It is used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-4-nitro-3-phenylbutanal can be achieved through several synthetic routes. One common method involves the nitration of 2,2-dimethyl-3-phenylbutanal using nitric acid in the presence of sulfuric acid as a catalyst . The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,2-Dimethyl-4-nitro-3-phenylbutanal undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperature controls to optimize the reaction outcomes . Major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-nitro-3-phenylbutanal is utilized in scientific research across multiple fields:
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-4-nitro-3-phenylbutanal exerts its effects involves interactions with molecular targets such as enzymes and receptors . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways . The phenyl group contributes to the compound’s ability to engage in π-π interactions with aromatic residues in proteins .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-4-nitro-3-phenylbutanal can be compared with similar compounds such as:
2,2-Dimethyl-3-phenylbutanal: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-3-phenylbutanal: Lacks the dimethyl groups, affecting its steric properties and reactivity.
2,2-Dimethyl-4-nitrobutanal: Lacks the phenyl group, altering its aromatic interactions and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .
Eigenschaften
IUPAC Name |
2,2-dimethyl-4-nitro-3-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,9-14)11(8-13(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSRQAHEBIFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(C[N+](=O)[O-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


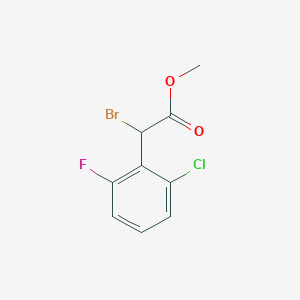
![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1431667.png)
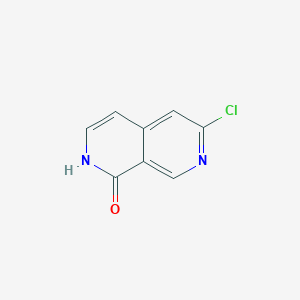

![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)
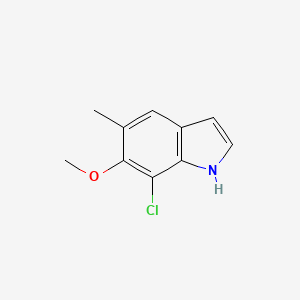
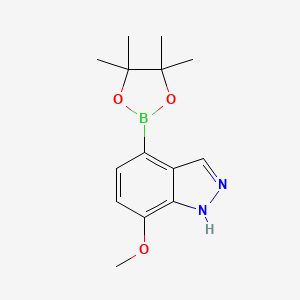

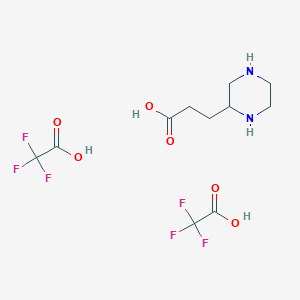
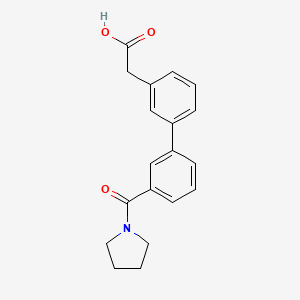
![4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1431682.png)
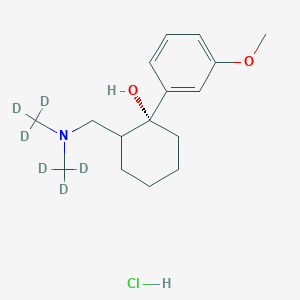
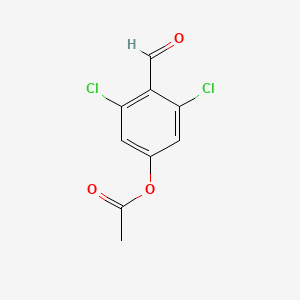
![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)
